5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-4-3-5-12(20)6-11/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDLNJTOZXPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinazolinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the fluorobenzyl group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the imidazoquinazolinone core.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazoquinazolinone core.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazoquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanyl linkage and dimethoxy groups contribute to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 5 (sulfanyl group) and 3 (optional benzyl group). The table below summarizes critical differences:
Key Observations:
- Molecular Weight : Bulkier substituents (e.g., trifluoro-3-butenylsulfanyl) increase molecular weight, which may influence solubility and bioavailability .
- Synthetic Yields : Analogs with simpler substituents (e.g., methylsulfanyl) are synthesized in moderate yields (~39–42%), while fluorinated derivatives require more specialized protocols .
Biological Activity
5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a quinazolinone core structure, which is often associated with various biological activities, including kinase inhibition and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C19H16FN3O3S
- Molecular Weight : 385.41 g/mol
- CAS Number : 672949-23-4
The compound features a fluorobenzyl group attached to a sulfanyl moiety, along with methoxy substituents that enhance its chemical reactivity and biological interactions. Its structural components suggest potential for diverse biological activities.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities. Key areas of research include:
- Kinase Inhibition : The imidazo[1,2-c]quinazolin-2(3H)-one structure is prevalent in known kinase inhibitors. Further research could elucidate the specific kinases targeted by this compound.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects. For instance, related structures have demonstrated inhibitory activity against various bacterial strains, suggesting that this compound may exhibit similar properties.
Research Findings
- In Vitro Studies : Initial in vitro studies have shown that the compound can inhibit the growth of certain bacterial strains at low concentrations. For example, compounds with similar structures have demonstrated ID50 values in the nanomolar range against pathogens like E. coli and S. faecium .
- Mechanism of Action : Understanding the interaction of this compound with biological targets is crucial for determining its mechanism of action. Interaction studies are ongoing to map out these pathways.
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | 477768-52-8 | Contains a benzyl sulfanyl group without fluorine |
| 5-(4-fluorobenzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | 1030938-55-6 | Similar structure with different fluorine placement |
| 5-(chlorobenzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | 3759313 | Chlorine instead of fluorine affecting reactivity |
Case Studies and Applications
Research into the biological activity of this compound has implications for drug development in several areas:
- Cancer Therapy : Given its potential kinase inhibition properties, there is interest in exploring its application in cancer therapeutics.
- Infectious Disease Treatment : The antimicrobial properties observed in related compounds suggest that this compound could be developed as a novel antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
